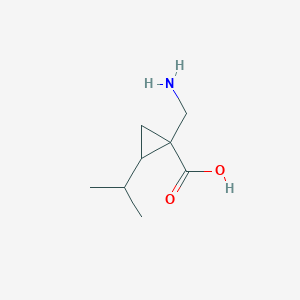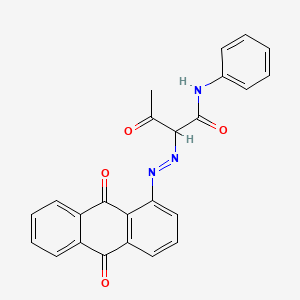
Butanamide, 2-((9,10-dihydro-9,10-dioxo-1-anthracenyl)azo)-3-oxo-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(9,10-dihydro-9,10-dioxo-1-anthryl)azo]-3-oxo-N-phenylbutyramide is a complex organic compound known for its unique structure and properties It is characterized by the presence of an anthraquinone moiety linked to a phenylbutyramide group through an azo linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9,10-dihydro-9,10-dioxo-1-anthryl)azo]-3-oxo-N-phenylbutyramide typically involves the following steps:
Formation of the Anthraquinone Derivative: The starting material, 9,10-dihydro-9,10-dioxoanthracene, is subjected to nitration to introduce nitro groups, followed by reduction to form the corresponding amine.
Azo Coupling Reaction: The anthraquinone amine is then diazotized using sodium nitrite in an acidic medium to form the diazonium salt. This intermediate is subsequently coupled with 3-oxo-N-phenylbutyramide under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(9,10-dihydro-9,10-dioxo-1-anthryl)azo]-3-oxo-N-phenylbutyramide undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to introduce additional functional groups.
Reduction: The azo linkage can be reduced to form the corresponding amine.
Substitution: The phenylbutyramide group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[(9,10-dihydro-9,10-dioxo-1-anthryl)azo]-3-oxo-N-phenylbutyramide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a dye or staining agent due to its chromophoric properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of pigments, dyes, and other colorants.
Mécanisme D'action
The mechanism of action of 2-[(9,10-dihydro-9,10-dioxo-1-anthryl)azo]-3-oxo-N-phenylbutyramide involves its interaction with molecular targets such as enzymes or receptors. The azo linkage and anthraquinone moiety play crucial roles in its activity, potentially interfering with cellular processes or signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-dihydro-9,10-dioxo-1-anthracenediazonium
- 9,10-dihydro-9,10-dioxo-1-anthracenesulfonic acid
- 9,10-dihydro-9,10-dioxo-1-anthracenecarboxylic acid
Uniqueness
2-[(9,10-dihydro-9,10-dioxo-1-anthryl)azo]-3-oxo-N-phenylbutyramide is unique due to its specific combination of an anthraquinone moiety with an azo linkage and a phenylbutyramide group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
64611-93-4 |
|---|---|
Formule moléculaire |
C24H17N3O4 |
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
2-[(9,10-dioxoanthracen-1-yl)diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C24H17N3O4/c1-14(28)21(24(31)25-15-8-3-2-4-9-15)27-26-19-13-7-12-18-20(19)23(30)17-11-6-5-10-16(17)22(18)29/h2-13,21H,1H3,(H,25,31) |
Clé InChI |
DFRWBCUUBVLBGL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


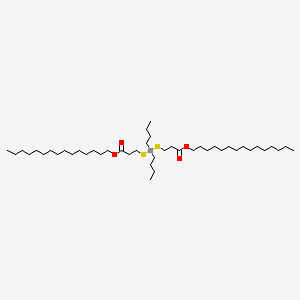




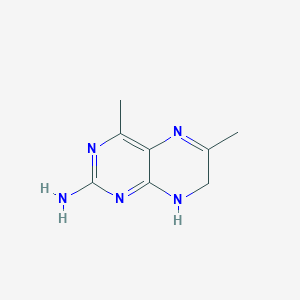
![Ethanaminium, 2-amino-N-[2-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-2-oxo-, dodecyl sulfate](/img/structure/B13790982.png)
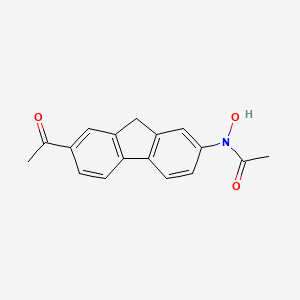

![N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide](/img/structure/B13791004.png)
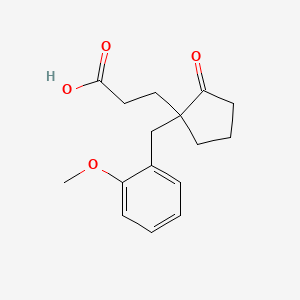

![5,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13791018.png)
